molecular formula C20H27ClN2O5S B12422088 Nlrp3-IN-5

Nlrp3-IN-5

Cat. No.: B12422088
M. Wt: 443.0 g/mol
InChI Key: RTJGVFANTDWUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nlrp3-IN-5 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nlrp3-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

    Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity and selectivity towards NLRP3.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis while ensuring consistency, purity, and yield. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Quality Control: Implementing stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Nlrp3-IN-5 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Nlrp3-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Nlrp3-IN-5 exerts its effects by specifically binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex . This inhibition blocks the activation of caspase-1 and the processing of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets include the NLRP3 protein itself and the downstream signaling pathways involved in inflammasome activation.

Comparison with Similar Compounds

    MCC950: Another well-known NLRP3 inhibitor with a similar mechanism of action.

    CY-09: A small molecule inhibitor targeting the ATPase activity of NLRP3.

    OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.

Uniqueness of Nlrp3-IN-5: this compound is unique in its high specificity and potency towards the NLRP3 inflammasome. Unlike some other inhibitors, it does not affect other inflammasomes or related pathways, making it a highly selective therapeutic candidate .

Properties

Molecular Formula

C20H27ClN2O5S

Molecular Weight

443.0 g/mol

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea

InChI

InChI=1S/C20H27ClN2O5S/c1-11(2)15-8-14(21)9-16(12(3)4)18(15)22-19(24)23-29(26,27)17-7-13(10-28-17)20(5,6)25/h7-12,25H,1-6H3,(H2,22,23,24)

InChI Key

RTJGVFANTDWUEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C(C)C)Cl

Origin of Product

United States

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